

UC-781 polyethylene vinyl acetate vaginal ring manufacturing

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Compound Focus: UC-781

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UC781-Loaded PEVA Vaginal Ring: Application Notes

Introduction and Rationale

UC781 is a potent, hydrophobic non-nucleoside reverse transcriptase inhibitor (NNRTI) investigated as a topical microbicide for preventing sexual transmission of HIV-1 [1]. Its inherent hydrophobicity and limited aqueous solubility present significant challenges for achieving effective release concentrations in vaginal fluid and tissue. Initial studies using **silicone elastomer vaginal rings** resulted in limited UC781 release, necessitating the development of alternative polymer matrices like **polyethylene vinyl acetate (PEVA)** that offer enhanced release profiles for this challenging compound [1].

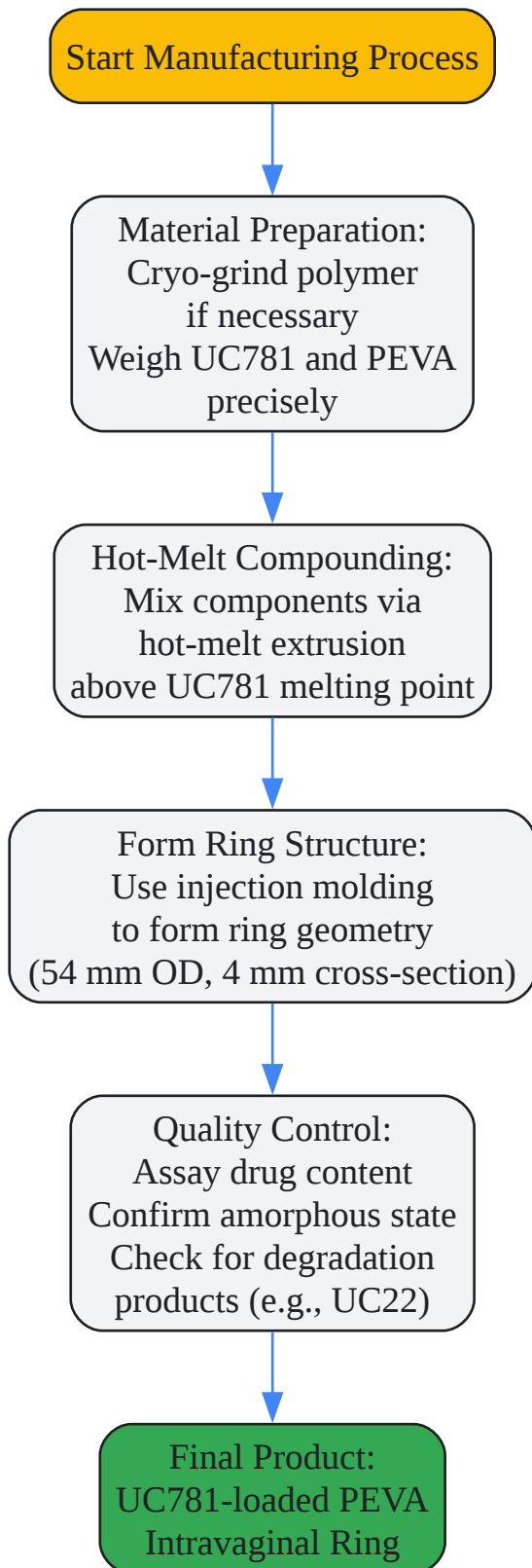
Materials and Formulation

- **Active Pharmaceutical Ingredient (API):** UC781 (N-[4-chloro-3-(3-methyl-2-butenyloxy) phenyl]-2-methyl-3-furancarbothioamide) [2].
- **Polymer Matrix:** Medical-grade **polyethylene vinyl acetate (PEVA)**.
- **Key Formulation Insight:** Processing PEVA and UC781 **above the drug's melting point** is critical for achieving a predominantly **amorphous dispersion** of the drug within the polymer matrix. This physical state enhances the release rate by increasing the thermodynamic activity of the drug [1].

- **Quality Control:** Formulations should be analyzed to confirm the absence of significant UC781 degradation, such as the formation of the impurity UC22 [1].

Manufacturing Protocol: Hot-Melt Extrusion and Molding

The following workflow outlines the core manufacturing process for UC781-loaded PEVA rings:



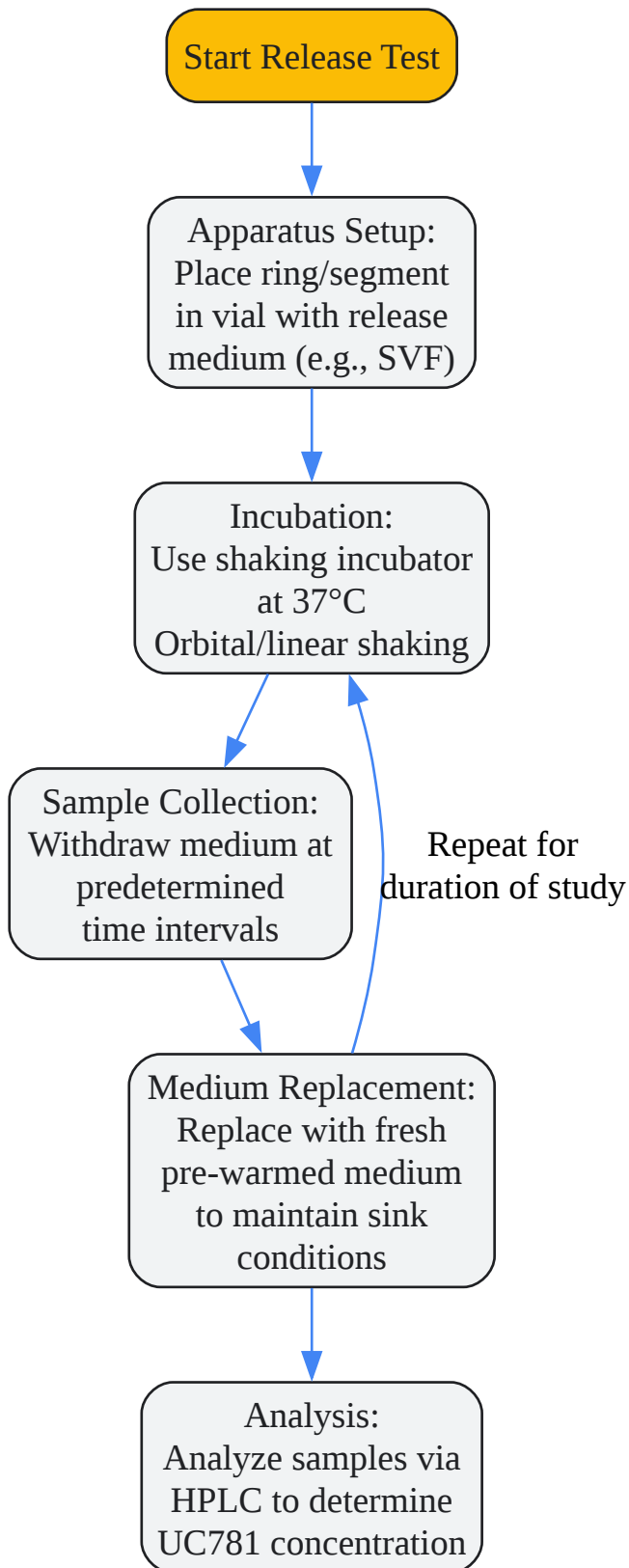
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Detailed Manufacturing Steps:

- **Material Preparation:** Precisely weigh UC781 and medical-grade PEVA polymer. For some polymers (e.g., polyurethane), cryo-grinding may be necessary to achieve a fine powder suitable for processing [3].
- **Hot-Melt Compounding:** The drug-polymer mixture is compounded using **hot-melt extrusion**. The processing temperature must be **above the melting point of UC781** to facilitate the formation of an amorphous solid dispersion within the polymer matrix [1] [3].
- **Injection Molding:** The homogenized extrudate is then processed via **injection molding** to form the final ring structure. A typical ring has an outer diameter (OD) of 54 mm and a cross-sectional diameter of 4 mm [3].

In Vitro Release Testing Protocol

A standard method for assessing drug release from vaginal rings uses a shaking incubator apparatus.



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Detailed Testing Procedure:

- **Apparatus:** **Shaking incubator** (orbital or linear) is most commonly used [4].
- **Media:** Suitable release media include **simulated vaginal fluid (SVF)**, **saline**, or **buffer solutions with surfactants** (e.g., 1-2% w/v SDS) to maintain sink conditions for the poorly soluble UC781 [5] [4].
- **Conditions:** The test is conducted at **37°C** to simulate physiological temperature. The shaking speed should be controlled and consistent (e.g., 60 oscillations per minute) [4].
- **Sampling:** Aliquots of the release medium are withdrawn at predetermined intervals (e.g., daily, weekly) and replaced with fresh pre-warmed medium to maintain sink conditions [4].
- **Analysis:** Sample analysis is typically performed via **HPLC** to quantify UC781 concentration and cumulative release over time [3].

Preclinical and Pharmacokinetic Evaluation

In vivo studies in rabbit models provide critical pharmacokinetic data, summarized below for different polymer matrices [6]:

Polymer Matrix	UC781 Loading	Study Duration	Mean In Vivo Release (28 days)	Proximal Vaginal Tissue (ng/g)	Plasma Levels (ng/mL)
Polyurethane	5 mg/segment	28 days	0.35 - 3.17 mg/segment	8 - 410	0.09 - 0.58
Ethylene Vinyl Acetate	5 mg/segment	28 days	0.35 - 3.17 mg/segment	8 - 410	0.09 - 0.58
Silicone Elastomer	5 mg/segment	28 days	0.35 - 3.17 mg/segment	8 - 410	0.09 - 0.58

Key Findings:

- **Sustained Delivery:** UC781-loaded ring segments demonstrated sustained release over 28 days in rabbit models [6].
- **Localized Action:** UC781 achieves **high local concentrations in vaginal tissue** (proximal to the ring) while maintaining **very low systemic plasma levels**, which is ideal for a topical microbicide [6].

- **Efficacy Potential:** Vaginal tissue concentrations (8-410 ng/g) were found to be significantly higher than the in vitro anti-HV-1 EC50 (2.8 ng/mL), supporting the product's potential efficacy [6].

Key Considerations for Researchers

- **Polymer Selection is Critical:** PEVA and other thermoplastics like polyurethane (PU) often provide better drug release for hydrophobic molecules like UC781 compared to silicone elastomers, due to their higher drug solubilization capacity [1] [3].
- **Amorphous State Enhances Release:** Manufacturing the ring such that the drug is in an **amorphous state** within the polymer matrix is a key strategy to improve the release rate of poorly soluble drugs [1].
- **Standardized Release Testing:** While no compendial method exists, the **shaking incubator method** is widely accepted. The choice of release medium is crucial, especially for hydrophobic drugs [5] [4].

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